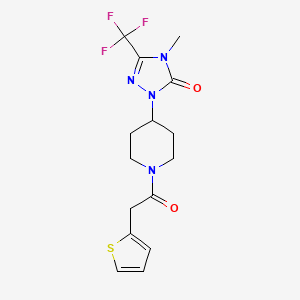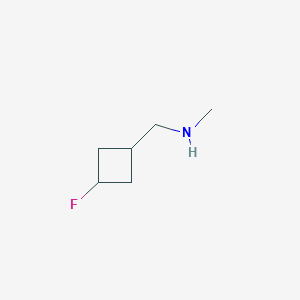
N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide, commonly known as PEPA, is a compound that belongs to the family of isoxazole derivatives. It is a potent and selective agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is widely distributed throughout the central nervous system. The AMPA receptor is involved in several physiological processes, including learning and memory, synaptic plasticity, and neuronal development. PEPA has been extensively studied for its potential therapeutic applications in various neurological disorders.
科学的研究の応用
Anticancer, Anti-inflammatory, and Analgesic Activities
- A study by Rani, Pal, Hegde, & Hashim (2014) found that 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives possess potential anticancer, anti-inflammatory, and analgesic properties.
Anticancer Activities
- Derivatives of N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide have been synthesized for potential anticancer activities, as demonstrated in research by Duran & Demirayak (2012).
Antibacterial Activity
- A 2020 study by Chaudhari et al. highlighted the synthesis of N-substituted phenyl acetamide benzimidazole derivatives, showing potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA).
Synthesis and Characterization
- Studies like the one by Evren, Yurttaş, Eksellı, & Akalın-Çiftçi (2019) focus on the synthesis and structural elucidation of N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide derivatives.
Coordination Complexes and Antioxidant Activity
- Research on coordination complexes constructed from pyrazole-acetamide derivatives, which exhibit significant antioxidant activity, is represented in a study by Chkirate et al. (2019).
Antimicrobial and Hemolytic Activity
- Synthesized derivatives have been evaluated for antimicrobial and hemolytic activity, as shown in a study by Gul et al. (2017).
pKa Determination
- The determination of acidity constants of these compounds, which is crucial for understanding their chemical behavior, is detailed in research by Duran & Canbaz (2013).
特性
IUPAC Name |
N-(1-phenylethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14(15-8-4-2-5-9-15)20-19(22)13-17-12-18(23-21-17)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJIXCKGUXPFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2979143.png)
![N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2979144.png)

![N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide](/img/structure/B2979150.png)


![2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2979153.png)

![3-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2979157.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1-methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2979160.png)
![2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2979161.png)
![2-{2-[2-(3-Methylphenoxy)ethylthio]benzimidazolyl}-1-piperidylethan-1-one](/img/structure/B2979162.png)